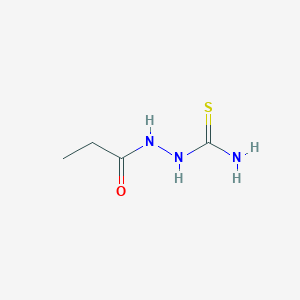

1-Propanoyl-3-thiosemicarbazide

Beschreibung

Significance of Thiosemicarbazide (B42300) Scaffold in Chemical Biology

The thiosemicarbazide scaffold, characterized by the functional group -NH-CS-NH-NH₂, is of paramount importance in chemical biology and drug design. mdpi.comnih.gov This structural unit is a key pharmacophore responsible for a wide array of biological activities. rasayanjournal.co.in Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net

The versatility of the thiosemicarbazide scaffold stems from several key features:

Chelating Properties: The sulfur and nitrogen atoms act as effective donor sites, allowing the scaffold to form stable complexes with various metal ions. This chelation is often linked to enhanced biological activity. dergipark.org.tr

Structural Flexibility: The scaffold allows for easy modification, enabling the synthesis of a vast library of derivatives with diverse substituents. This flexibility is crucial for tuning the molecule's biological activity and pharmacokinetic properties. dergipark.org.tr

Hydrogen Bonding Capability: The presence of N-H groups facilitates hydrogen bonding interactions with biological targets such as enzymes and receptors, which is a critical aspect of molecular recognition and mechanism of action.

These characteristics make the thiosemicarbazide scaffold a valuable starting point for the development of new therapeutic agents. nih.gov

Overview of Thiosemicarbazide Research Trajectories

Research into thiosemicarbazide derivatives has evolved along several key trajectories, driven by the need for new and more effective therapeutic agents. A primary focus has been the synthesis of novel derivatives through the condensation reaction of thiosemicarbazides with a wide variety of aldehydes and ketones. nih.govdergipark.org.tr This approach has yielded numerous compounds with significant biological potential.

Recent research trends in the field include:

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the thiosemicarbazide structure to understand how different functional groups and substituents influence biological activity. These studies are essential for designing more potent and selective drug candidates. dergipark.org.tr

Metal Complexation: There is growing interest in the synthesis and biological evaluation of metal complexes of thiosemicarbazone derivatives. Coordination with metals like copper, zinc, and cobalt can significantly enhance the antimicrobial and anticancer activities of the parent ligand. dergipark.org.tr

Hybrid Molecules: Another promising avenue involves creating hybrid molecules that combine the thiosemicarbazide scaffold with other known pharmacophores. This strategy aims to develop multifunctional agents with improved efficacy or novel mechanisms of action. dergipark.org.tr

Nanotechnology Applications: More recent explorations involve the use of nanotechnology to create nano-formulations of thiosemicarbazone derivatives. This approach seeks to improve drug delivery, enhance bioavailability, and target specific cells or tissues. mdpi.com

These research efforts highlight the sustained interest in thiosemicarbazides as a source of new bioactive compounds. researchgate.net

Rationale and Research Focus on 1-Propanoyl-3-thiosemicarbazide

Within the large family of thiosemicarbazide derivatives, this compound (PTSC) has been a subject of specific investigation. The rationale for focusing on this particular compound lies in exploring how the addition of a propanoyl group to the thiosemicarbazide core influences its chemical properties and biological potential.

Synthesis and Characterization

This compound was synthesized by refluxing equimolar amounts of thiosemicarbazide with propionic acid and propionic anhydride. rasayanjournal.co.in The resulting white, square-shaped crystals were characterized using a variety of spectro-analytical techniques to confirm its structure. rasayanjournal.co.in

Table 1: Spectroscopic Data for this compound (PTSC)

| Technique | Observed Data |

|---|---|

| Melting Point | 150-152ºC rasayanjournal.co.in |

| LC-MS (m/z) | 148.1 (M+1) |

| ¹H-NMR (δ, ppm) | 1.0 (t, 3H, CH₃), 2.2 (q, 2H, CH₂), 7.8 (s, 1H, NH), 8.8 (s, 1H, NH), 9.6 (s, 1H, NH) |

| ¹³C-NMR (δ, ppm) | 10.2 (CH₃), 30.1 (CH₂), 175.7 (C=O), 180.2 (C=S) |

| IR (KBr, cm⁻¹) | 3300, 3170 (N-H), 1680 (C=O), 1540 (C-N), 1250, 840 (C=S) |

Data sourced from Rasayan Journal of Chemistry. rasayanjournal.co.in

Biological Activity Studies

Research on PTSC has extended to its biological activities, particularly its potential as an antibacterial agent and its interaction with DNA.

Antibacterial Activity: The compound and its metal chelates with Vanadyl(II) and Zinc(II) were tested against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. The studies indicated that the compound and its complexes exhibited antibacterial activity. rasayanjournal.co.in

DNA Cleavage Studies: The ability of PTSC metal complexes to cleave plasmid pBR322 DNA was investigated. The results showed that the complexes were capable of cleaving the DNA, suggesting a hydrolytic cleavage mechanism. rasayanjournal.co.in This line of inquiry is significant as DNA interaction is a key mechanism for many anticancer and antimicrobial drugs.

The focused research on this compound and its metal complexes illustrates a targeted approach within the broader field of thiosemicarbazide chemistry, aiming to understand the specific contributions of acyl groups to the scaffold's biological profile. rasayanjournal.co.in

Despite a thorough search for scientific literature, specific experimental spectroscopic data for the compound "this compound" is not available in the public domain. Peer-reviewed articles detailing the ¹H-NMR, ¹³C-NMR, 2D-NMR, ¹⁵N-NMR, and FTIR spectra for this exact molecule could not be located.

Therefore, it is not possible to provide the detailed, scientifically accurate article with research findings and data tables as requested under the strict constraint of focusing solely on "this compound". To ensure scientific accuracy and avoid speculation, the generation of an article with fabricated or borrowed data from analogous compounds would be inappropriate.

To fulfill this request, published and verifiable spectroscopic data for this compound would be required.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(propanoylamino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3OS/c1-2-3(8)6-7-4(5)9/h2H2,1H3,(H,6,8)(H3,5,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBBSKGPEMPKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Propanoyl 3 Thiosemicarbazide

Vibrational Spectroscopy

Raman Spectroscopy (Theoretical)

Theoretical Raman spectroscopy, often performed in conjunction with computational methods like Density Functional Theory (DFT), serves as a powerful tool for the structural analysis of molecules like 1-Propanoyl-3-thiosemicarbazide. chemrxiv.org This approach allows for the prediction of vibrational modes and their corresponding Raman intensities, providing a detailed picture of the molecular structure and bonding. chemrxiv.org The integration of experimental data with theoretical modeling enhances the ability to predict the behavior and interactions of these compounds. chemrxiv.org

A theoretical analysis for this compound would involve optimizing its geometry and calculating the vibrational frequencies at a specific level of theory, such as B3LYP/6-311+G(d,p). nih.govnih.gov The resulting calculated spectrum can then be compared with experimental Raman data to provide precise assignments for the observed vibrational bands. nih.govirb.hr

Key vibrational modes expected for this compound that can be elucidated through theoretical calculations include:

C=S Stretching: The thiocarbonyl group's stretching vibration is a characteristic feature. Theoretical calculations help distinguish this mode from others in the same spectral region.

N-H Stretching and Bending: Vibrations associated with the various N-H groups in the thiosemicarbazide (B42300) moiety.

C=O Stretching: The carbonyl group from the propanoyl moiety will exhibit a strong, characteristic stretching vibration.

C-N and C-C Stretching: Framework vibrations corresponding to the carbon-nitrogen and carbon-carbon single bonds.

Skeletal Deformations: Torsional and bending modes involving the entire molecular skeleton.

By analyzing the computed Raman activities, researchers can gain insights into the molecular conformation and the distribution of π-electron density within the molecule. imperial.ac.uk This is particularly valuable for thiosemicarbazide derivatives, where conformational isomers may exist. nih.govirb.hr

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to be characterized by absorption bands arising from π→π* and n→π* transitions associated with its chromophores: the carbonyl (C=O) and thiocarbonyl (C=S) groups. nih.govnih.gov

The UV-Vis spectra of thiosemicarbazide and its derivatives typically exhibit distinct absorption bands. rsc.orgresearchgate.net

π→π Transitions:* These are high-energy transitions, usually appearing in the shorter wavelength UV region. They are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the C=O and C=S double bonds.

n→π Transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the lone pairs on oxygen, sulfur, and nitrogen atoms) to a π* antibonding orbital. These bands typically appear at longer wavelengths and have lower intensity compared to π→π* transitions. researchgate.net

Significant changes in the UV-visible absorption spectra can be observed upon deprotonation of the N-H protons, often accompanied by visible color changes. rsc.org The solvent environment can also influence the position and intensity of these absorption bands. nih.gov In compounds with extended conjugation, a red shift (shift to longer wavelengths) of the maximum absorption band (λmax) is often observed. researchgate.net

| Compound Class | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Acylthiosemicarbazides | ~250-280 | π→π | nih.gov |

| Thiosemicarbazones | ~300-360 | n→π / π→π* | nih.govresearchgate.net |

Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. jocpr.com The mass spectrum would confirm the molecular weight, with the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ being a key identifier. jocpr.comorientjchem.org

The fragmentation of thiosemicarbazones and related derivatives under mass spectrometry conditions has been studied, revealing characteristic pathways. scirp.orgresearchgate.netscirp.org For this compound, the fragmentation pattern is expected to involve cleavages at the weaker bonds within the molecule.

Potential major fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of an ethyl radical (C₂H₅) or a propanoyl radical (CH₃CH₂CO).

McLafferty Rearrangement: If structurally feasible, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Cleavage of the Thiosemicarbazide Moiety: Fragmentation around the N-N and N-C bonds of the thiosemicarbazide backbone is common. This can lead to the loss of ammonia (NH₃), thioisocyanate (HNCS), or related fragments. scirp.org

Desulfurization: In some cases, reactions leading to the cleavage of the carbon-sulfur bond can occur. researchgate.net

LC-MS/MS studies on similar compounds have been used to identify metabolites, often formed by the oxidation of the thiocarbonyl group to a carbonyl group, resulting in a semicarbazone derivative. researchgate.netnih.gov

| m/z | Possible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 148 | [M+H]⁺ | Protonated Molecular Ion |

| 91 | [H₂N-CS-NH-NH₂]⁺ | Loss of Propanoyl group |

| 57 | [CH₃CH₂CO]⁺ | Acylium ion |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. researchgate.netdoi.org Since this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it would not produce an ESR signal on its own.

However, ESR spectroscopy can be a valuable tool for studying radical species derived from this compound. nih.gov For instance, radical anions could be generated through electrolytic reduction. The resulting ESR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule, which can be inferred from the hyperfine coupling constants. nih.gov Theoretical calculations are often used to complement experimental ESR data to help assign the hyperfine coupling constants to specific nuclei within the radical. nih.gov

Furthermore, thiosemicarbazides are known to form complexes with transition metals. If this compound were to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), ESR spectroscopy would be essential for characterizing the electronic structure and coordination environment of the metal center within the complex. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.com TGA provides valuable information about the thermal stability and decomposition profile of a compound. aston.ac.uk

For this compound, a TGA thermogram would show the temperature at which decomposition begins (onset temperature) and the different stages of mass loss until a final residue remains. openaccessjournals.com Studies on various thiosemicarbazone derivatives have shown that they can undergo either single or multi-stage thermal decomposition. researchgate.net

A typical TGA analysis of this compound would likely reveal the following:

Initial Stage: A slight mass loss at lower temperatures (<150 °C) could indicate the loss of residual solvent or adsorbed water.

Decomposition Stages: The primary decomposition would occur at higher temperatures, corresponding to the fragmentation of the molecule. The decomposition of the thiosemicarbazide moiety and the propanoyl group would lead to the release of gaseous products like ammonia, hydrogen sulfide, and carbon oxides. mdpi.com The process may occur in one or more distinct steps, each represented by a sharp drop in the TGA curve. researchgate.net

Final Residue: The amount of residue left at the end of the experiment provides information about the final decomposition products.

The thermal stability of the compound is a key parameter derived from TGA, indicating the temperature range over which the compound is stable before it begins to decompose. researchgate.netnih.gov

| Temperature Range (°C) | Process | Expected Mass Loss |

|---|---|---|

| ~150 - 250 | Primary Decomposition | Significant |

| >250 | Further Fragmentation | Variable |

Investigations into Biological Mechanisms of Action

DNA Interaction Mechanisms

The ability of 1-Propanoyl-3-thiosemicarbazide and related compounds to interact with DNA is a cornerstone of their proposed mechanism of action. These interactions can disrupt DNA's structure and function, leading to cellular-level consequences.

Hydrolytic DNA Cleavage Studies

Current research has not specifically detailed the hydrolytic DNA cleavage capabilities of this compound itself. Studies on DNA cleavage by related compounds, such as metal complexes of thiosemicarbazones, often indicate that the mechanism can be complex, sometimes involving the metal center in hydrolytic or oxidative processes nih.gov. However, without specific studies on this compound, it is not possible to confirm its ability to independently catalyze the hydrolytic cleavage of DNA phosphodiester bonds.

DNA Binding Characteristics

The interaction between thiosemicarbazide (B42300) derivatives and DNA has been a subject of significant investigation. While specific binding constant data for this compound is not prominently available, studies on structurally related thiosemicarbazone derivatives provide insight into the nature of this interaction.

In-silico simulations suggest that the thiosemicarbazide core is crucial for activity, engaging in intensive interactions with DNA fragments within the catalytic site of enzymes like topoisomerase II. nih.gov Spectroscopic studies involving UV-Vis titrations of related acridine-thiosemicarbazone derivatives with calf thymus DNA (ctDNA) have demonstrated noticeable changes, such as hyperchromicity (an increase in absorbance) and bathochromic shifts (a shift to a longer wavelength). nih.gov These spectral changes are indicative of a close association between the compound and the DNA molecule, often suggesting an intercalative or groove-binding mode of interaction. nih.gov

The binding affinity is quantified by the binding constant (Kb). For a series of (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives, these constants were found to be in the range of 104 to 106 M-1, indicating a high affinity for DNA base pairs. nih.gov

Table 1: DNA Binding Constants for Selected Acridine-Thiosemicarbazone Derivatives

| Compound | Binding Constant (Kb) [M-1] | Spectroscopic Effect |

|---|---|---|

| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide | 1.74 × 104 | Hyperchromicity |

| (Z)-2-(acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide | 1.0 × 106 | Hypochromicity |

| Amsacrine (Reference) | 1.2 × 104 | - |

Data sourced from studies on acridine-thiosemicarbazone derivatives, which share the thiosemicarbazone moiety. nih.gov

Human DNA Topoisomerase IIα Inhibition (Catalytic and Poisoning Effects)

One of the most well-documented mechanisms of action for this class of compounds is the inhibition of human DNA topoisomerase IIα (Topo IIα), an essential enzyme that modulates DNA topology and is vital for cell replication.

Research has identified certain thiosemicarbazide derivatives as potent inhibitors of Topo IIα. nih.gov These compounds were found to inhibit the catalytic (relaxation) activity of the enzyme at micromolar concentrations, with some derivatives showing significantly greater potency than the clinically used anticancer drug, etoposide. nih.gov

Crucially, the mechanism of inhibition extends beyond simple catalytic blocking. These thiosemicarbazide derivatives have been identified as Topo IIα poisons. nih.gov This means they stabilize the "cleavable complex," a transient intermediate where DNA strands are cut and covalently linked to the enzyme. By preventing the re-ligation of the DNA strands, these compounds lead to the accumulation of permanent, double-strand DNA breaks, which are highly cytotoxic and can trigger apoptosis. nih.gov

Table 2: Inhibition of Human DNA Topoisomerase IIα by Thiosemicarbazide Derivatives

| Compound | IC50 (µM) vs. Topo IIα Relaxation Activity | Mechanism |

|---|---|---|

| Thiosemicarbazide Derivative 1 | ~71 | Topoisomerase IIα Poison |

| Thiosemicarbazide Derivative 2 | ~43 | Topoisomerase IIα Poison |

| Thiosemicarbazide Derivative 3 | ~76 | Topoisomerase IIα Poison |

| Etoposide (Reference Drug) | ~123 | Topoisomerase IIα Poison |

IC50 values represent the median inhibitory effects against the relaxation activity of human DNA topoisomerase IIα. nih.gov

Enzyme Inhibition Studies

Beyond direct DNA interactions, this compound belongs to a class of compounds known for inhibiting various other key cellular enzymes.

Ribonucleotide Reductase (RNR) Inhibition

Thiosemicarbazones are widely recognized as potent inhibitors of ribonucleotide reductase (RNR). mdpi.com This enzyme is responsible for the rate-limiting step in the synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair. nih.gov By inhibiting RNR, these compounds deplete the cellular pool of dNTPs, thereby halting DNA replication and inducing cell cycle arrest. nih.gov

The most studied compound in this class, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), exerts its effect by binding to the R2 subunit of RNR. nih.gov The mechanism involves the chelation of iron from the enzyme's diferric center, which is essential for its catalytic activity. This interaction can also lead to the generation of reactive oxygen species (ROS), causing further damage to the enzyme. nih.gov While this mechanism is well-established for the thiosemicarbazone class, specific studies quantifying the RNR inhibitory activity of this compound are not currently available.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic degradation of neurotransmitters like serotonin and dopamine. nih.gov Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases. A thorough review of the scientific literature did not yield studies investigating the inhibitory effects of this compound on either MAO-A or MAO-B. Research on MAO inhibitors has historically focused on other chemical scaffolds. nih.gov

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme that catalyzes the initial and rate-limiting step in the metabolic pathway that converts tryptophan into kynurenine. nih.govfrontiersin.org This process is a key regulator of immune responses, and its upregulation in the tumor microenvironment is a significant mechanism of tumor-mediated immunosuppression. frontiersin.orgnih.gov The inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy to counteract this immune escape mechanism. nih.govnih.gov

While direct studies on this compound's inhibition of IDO1 are not extensively detailed in the provided context, the broader class of thiosemicarbazones, to which this compound belongs, has been investigated for its interaction with various biological targets. The therapeutic potential of IDO1 inhibitors is underscored by their ability to reactivate antitumor T-cell responses. nih.gov The balance between tryptophan and kynurenine levels is critical for maintaining normal physiological processes, and its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases. nih.govfrontiersin.org

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbamic acid. nih.gov This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. nih.gov The resulting production of ammonia increases the local pH, which can lead to pathological conditions such as the formation of urinary stones and the survival of pathogens in acidic environments like the stomach. nih.gov

The inhibition of urease is a key therapeutic strategy to combat infections caused by ureolytic bacteria. nih.gov Thiosemicarbazones and related compounds containing thiol groups have the potential to inhibit urease by binding to the nickel ions in the active site or by forming mixed disulfides with essential cysteine residues. nih.gov While specific kinetic data for this compound is not provided, the general mechanism for thiosemicarbazone derivatives often involves competitive or mixed-type inhibition. nih.gov For instance, some isatin-3-thiosemicarbazone derivatives have shown significant urease inhibitory activity, with the potency influenced by the nature of substituents on the phenyl ring. nih.gov

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. mdpi.comnih.gov The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a critical aspect of managing type 2 diabetes. mdpi.comnih.gov

Thiosemicarbazone derivatives have emerged as potent inhibitors of α-glucosidase, often exhibiting significantly greater activity than the standard drug, acarbose. mdpi.comnih.gov For example, a series of coumarin-derived thiosemicarbazones displayed IC50 values ranging from 2.33 to 22.11 µM, which is substantially lower than that of acarbose (IC50 = 873.34 ± 1.67 µM). nih.gov Kinetic studies of some of these derivatives revealed a competitive mode of inhibition. nih.gov Similarly, benzimidazole-bearing thiosemicarbazones have also demonstrated potent α-glucosidase inhibitory activity, with some derivatives showing IC50 values as low as 1.30 µM. mdpi.com The thiosemicarbazide moiety is often crucial for the interaction with the active site of the α-glucosidase enzyme. nih.gov

Interactive Table: α-Glucosidase Inhibition by Thiosemicarbazone Derivatives

| Compound Class | IC50 Range (µM) | Standard Drug (Acarbose) IC50 (µM) | Reference |

| Coumarin-derived thiosemicarbazones | 2.33–22.11 | 873.34 ± 1.67 | nih.gov |

| Benzimidazole-bearing thiosemicarbazones | 1.30–22.10 | 11.29 ± 0.07 | mdpi.com |

| 1,2-benzothiazine derivatives | 18.25–35.14 | 58.8 | mdpi.com |

Cellular and Antimicrobial Activity Mechanisms

Cytotoxic and Antiproliferative Activity against Specific Cancer Cell Lines

Thiosemicarbazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. While specific data for this compound against HeLa, HepG2, MDA-MB-231, and HT-29 cells is not detailed in the provided search results, related compounds have shown significant activity. For instance, an ethanol extract of Hyptis rhomboidea, which contains various phytochemicals, exhibited marked inhibitory effects on several human cancer cell lines, including MDA-MB-231, with IC50 values ranging from 15.8 to 40.0 μg/mL. nih.gov Studies on MDA-MB-231 spheroids have shown that their sensitivity to chemotherapeutic agents can differ significantly from 2D cell cultures, highlighting the importance of three-dimensional models in preclinical studies. nih.gov

Antimicrobial Activity against Bacterial Strains (Gram-positive and Gram-negative)

Thiosemicarbazone derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.net For example, lapachol-derived thiosemicarbazones were effective against the Gram-positive bacteria Enterococcus faecalis and Staphylococcus aureus. researchgate.net Organosulfur compounds derived from Allium species, such as propyl-propane-thiosulfinate (PTS) and propyl-propane-thiosulfonate (PTSO), have shown significant activity against both Gram-positive and Gram-negative multidrug-resistant bacteria. nih.govmdpi.com PTSO, in particular, exhibited greater activity against Enterobacteriaceae than PTS. nih.govresearchgate.net The antimicrobial mechanism of these sulfur-containing compounds is thought to involve the inhibition of thiol-dependent enzymatic systems within the microorganisms. mdpi.com

Interactive Table: Antimicrobial Activity of Related Sulfur-Containing Compounds

| Compound | Target Organisms | Activity Metric | Value (mg/L) | Reference |

| PTS | Enterobacteriaceae | MIC50 | 256-512 | nih.govresearchgate.net |

| PTSO | Enterobacteriaceae | MIC50 | 64-128 | nih.govresearchgate.net |

| PTSO | S. aureus | MIC50 | 8 | nih.govresearchgate.net |

| PTSO | E. faecalis | MIC50 | 4 | nih.govresearchgate.net |

Tuberculostatic Activity against Mycobacterium tuberculosis

The search for new anti-tuberculosis agents is critical due to the emergence of drug-resistant strains. nih.gov While direct evidence for this compound is not available, the broader class of thiosemicarbazones and related heterocyclic compounds have shown promise. For instance, a series of triazolopyrimidines demonstrated antitubercular activity by targeting QcrB, a subunit of the cytochrome bcc-aa3 supercomplex involved in aerobic respiration. nih.gov This led to the depletion of intracellular ATP levels. nih.gov Another class of compounds, 1,3-diarylpyrazolyl-acylsulfonamides, was identified as having potent activity against Mycobacterium tuberculosis, likely by targeting cell wall biosynthesis. nih.gov These findings highlight the potential for compounds with related structural motifs to be developed as new treatments for tuberculosis.

Modulatory Effects on Cellular Redox Status via Metal Chelation

The ability of thiosemicarbazide derivatives to chelate transition metal ions is a cornerstone of their biological activity. uran.ua This chelation capacity is integral to their potential to modulate the cellular redox state, a mechanism that has been extensively studied in the context of anticancer and antimicrobial activities.

Thiosemicarbazones, which can be formed from thiosemicarbazides, are well-established as potent chelators of metal ions such as iron and copper. uran.ua The resulting metal complexes can be redox-active, participating in reactions that generate reactive oxygen species (ROS). An increase in ROS levels can disrupt the delicate balance of the cell's antioxidant defense systems, leading to oxidative stress. This induced oxidative stress can trigger various cellular responses, including apoptosis (programmed cell death), which is a desirable outcome in cancer therapy. uran.ua

The general structure of thiosemicarbazides, featuring sulfur and nitrogen atoms, allows for the formation of stable complexes with transition metals. irjmets.com This interaction can sequester essential metal ions, depriving cells, particularly rapidly proliferating cancer cells or pathogens, of vital cofactors for enzymatic reactions. For instance, the deprivation of iron through chelation can activate various cytotoxic mechanisms within a cell.

While no specific studies have detailed the metal chelation properties of this compound and its subsequent effect on cellular redox status, it is plausible that it shares these characteristics with other members of the acylthiosemicarbazide family. The fundamental thiosemicarbazide moiety provides the necessary functional groups for metal ion coordination.

Interference with Viral Processes (e.g., Anti-HIV activity)

The proposed mechanisms for the antiviral action of thiosemicarbazones often involve the inhibition of key viral enzymes. For instance, some thiosemicarbazone derivatives have been shown to inhibit viral replication. nih.gov The ability of these compounds to chelate metal ions is also relevant to their antiviral activity, as many viral enzymes are metalloproteins that require metal ions for their function. By binding to these metal ions, thiosemicarbazones can inactivate the enzymes and halt the viral life cycle.

A review of the literature indicates that thiosemicarbazide derivatives exhibit a broad range of biological activities, including antiviral properties. researchgate.net However, the specific efficacy and mechanism of action of this compound against HIV remain to be elucidated through dedicated research.

The following table provides an overview of the reported biological activities of various thiosemicarbazide derivatives to illustrate the therapeutic potential within this class of compounds. It is important to note that the activities listed are for the specified derivatives and not for this compound itself.

| Derivative Class | Reported Biological Activity | Reference |

| Benzaldehyde thiosemicarbazones | Antiviral (Poliovirus) | nih.gov |

| General Thiosemicarbazide Derivatives | Antimicrobial, Antifungal, Antitumor, Antiviral | uran.ua |

| Acylthiosemicarbazides | Antifungal, Anticancer, Antiviral | uran.ua |

| Naphthalene substituted thiosemicarbazones | Antifungal, Anticancer | sums.ac.ir |

| 1,3,4-Thiadiazole derivatives from thiosemicarbazides | Antiviral (Tobacco Mosaic Virus) | mdpi.com |

Potential Applications in Advanced Materials Science

Development of Chemosensors

Acyl thiosemicarbazides, the class of compounds to which 1-Propanoyl-3-thiosemicarbazide belongs, are recognized for their potential in the development of chemosensors. These compounds can act as effective ligands for a variety of metal ions and anions, leading to detectable changes in their optical or electrochemical properties upon binding. This makes them suitable for applications in environmental monitoring, industrial process control, and biomedical diagnostics.

The sensing mechanism of these molecules often involves the interaction of the analyte with the sulfur and nitrogen atoms of the thiosemicarbazide (B42300) moiety. The propanoyl group in this compound can influence the solubility and electronic properties of the molecule, thereby tuning its selectivity and sensitivity towards specific analytes. While direct research on this compound as a chemosensor is limited, studies on analogous acyl thiosemicarbazide derivatives have demonstrated their capability in detecting various ions.

Table 1: Examples of Analytes Detected by Acyl Thiosemicarbazide-based Chemosensors

| Analyte | Sensing Mechanism | Potential Application |

| Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺, Pb²⁺) | Colorimetric or Fluorometric change upon complexation | Environmental water quality monitoring |

| Anions (e.g., F⁻, CN⁻, AcO⁻) | Hydrogen bonding interactions leading to a color change | Industrial effluent analysis |

| Neutral Molecules | Host-guest interactions | Detection of volatile organic compounds |

Catalytic Applications

The catalytic potential of this compound lies in its ability to form stable complexes with transition metals. These metal complexes can act as catalysts in a variety of organic reactions. The sulfur and nitrogen atoms of the thiosemicarbazide ligand can coordinate with a metal center, creating a catalytically active site. The nature of the acyl group, in this case, the propanoyl group, can modify the steric and electronic environment around the metal center, thereby influencing the catalyst's activity and selectivity.

Metal complexes of thiosemicarbazone derivatives (which are closely related to thiosemicarbazides) have been shown to be effective catalysts for cross-coupling reactions mdpi.com. It is plausible that metal complexes of this compound could exhibit similar catalytic activities.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Type of Reaction | Metal Center | Role of this compound |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Ligand to stabilize and activate the metal catalyst |

| Oxidation Reactions | Manganese, Cobalt | Ligand to modulate the redox potential of the metal |

| Reduction Reactions | Ruthenium, Rhodium | Ligand to control the stereoselectivity of the reaction |

Acyl isothiocyanates and their functional derivatives, including acyl thiosemicarbazides, are utilized in the synthesis of heterocycles and as catalysts and ligands in chemistry uran.uaneliti.com.

Integration into Polymer Systems

The incorporation of this compound into polymers could impart novel properties to the resulting materials. For instance, the presence of the thiosemicarbazide unit could enhance the polymer's ability to coordinate with metal ions, leading to the development of materials for metal ion sequestration or catalysis. Furthermore, the inherent biological activity of some thiosemicarbazide derivatives could be harnessed to create antimicrobial polymers.

Table 3: Potential Methods for Integrating this compound into Polymers

| Integration Method | Polymer Type | Potential Property/Application |

| Copolymerization | Polyesters, Polyamides | Enhanced thermal stability, metal-chelating properties |

| Grafting onto existing polymers | Polyolefins, Polystyrene | Surface modification for improved adhesion or biocompatibility |

| Post-polymerization modification | Polymers with reactive side groups | Introduction of specific functionalities for sensing or catalysis |

Role in Other Functional Materials

The versatile chemical nature of this compound opens up possibilities for its use in a range of other functional materials. Its ability to form complexes with various metals could be exploited in the design of coordination polymers or metal-organic frameworks (MOFs). Such materials could have applications in gas storage, separation, and catalysis.

Furthermore, the presence of both hydrogen bond donors and acceptors in the molecule suggests that it could be a building block for the construction of supramolecular assemblies with interesting structural and functional properties. These assemblies could find use in areas such as crystal engineering and the development of responsive materials. The synthesis of new heterocyclic compounds is often derived from thiosemicarbazide chemmethod.com.

Table 4: Potential Roles of this compound in Other Functional Materials

| Material Type | Key Feature | Potential Application |

| Coordination Polymers/MOFs | Metal-ligand coordination | Gas storage, separation, catalysis |

| Supramolecular Gels | Self-assembly through hydrogen bonding | Drug delivery, tissue engineering |

| Liquid Crystals | Anisotropic molecular shape | Display technologies, optical sensors |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-Propanoyl-3-thiosemicarbazide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized by refluxing equimolar amounts of 1-indanone (or analogous ketones) and thiosemicarbazide derivatives in absolute ethanol with catalytic sulfuric acid. The reaction progress is monitored via TLC (silica gel, CHCl₃/EtOH 1:0.1), and purification is achieved through column chromatography (CHCl₃/MeOH 90:10) . For optimization, adjusting reflux duration (30 min to 6 hours) and stoichiometric ratios (e.g., 1:2.25 ketone:thiosemicarbazide) can mitigate incomplete reactions. Contradictory yields in literature often arise from differences in solvent purity or acid catalyst concentration .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Characterization involves a combination of melting point analysis, FT-IR (to confirm C=S and NH stretches), and ¹H/¹³C NMR spectroscopy (to verify hydrazone linkage and propanoyl group). Discrepancies in spectral data may indicate tautomeric forms or residual solvents. Cross-validation with elemental analysis (C, H, N, S) is critical to confirm purity .

Q. What are the initial steps for assessing the biological activity of this compound?

- Methodological Answer : Begin with in vitro antimicrobial screening (e.g., agar diffusion assays against S. aureus or E. coli) and cytotoxicity profiling (MTT assays on cancer cell lines). Dose-response curves (0.1–100 µM) help establish IC₅₀ values. Note that solvent choice (DMSO vs. ethanol) and cell line variability can lead to conflicting activity reports .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound derivatives?

- Methodological Answer : SC-XRD using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles, particularly for the thiosemicarbazide moiety and propanoyl group. For example, the N–N–C–S torsion angle (~177.9°) confirms the anti conformation, while hydrogen-bonding patterns (e.g., N–H···S) elucidate supramolecular packing . Discrepancies between computational and experimental data may arise from dynamic disorder or twinning .

Q. What computational strategies are effective for predicting the hydrogen-bonding network and crystal packing of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) can model intermolecular interactions, while graph-set analysis (as per Etter’s rules) classifies hydrogen-bond motifs (e.g., R₂²(8) rings). Experimental validation via SC-XRD is essential, as solvent inclusion or polymorphism may alter predicted packing .

Q. How do structural modifications (e.g., allyl or aryl substitutions) influence the pro-apoptotic activity of this compound?

- Methodological Answer : Introduce substituents at the thiosemicarbazide N-terminus (e.g., 4-allyl or phenyl groups) and evaluate via flow cytometry (Annexin V/PI staining). Bulky groups often enhance membrane permeability but may reduce target specificity. Conflicting data in literature may reflect differences in apoptosis pathways (intrinsic vs. extrinsic) or cell-cycle synchronization protocols .

Q. What analytical techniques are recommended for resolving discrepancies in reported bioactivity data?

- Methodological Answer : Employ orthogonal assays (e.g., comet assay for DNA damage vs. ROS detection for oxidative stress) to cross-validate mechanisms. LC-MS/MS can identify metabolite interference, while isothermal titration calorimetry (ITC) quantifies target binding affinity. Contradictions often stem from assay sensitivity thresholds or compound stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.